molecular formula C14H17NO B12618756 N-(1-phenylethyl)hexa-2,4-dienamide CAS No. 920740-88-1

N-(1-phenylethyl)hexa-2,4-dienamide

Cat. No.: B12618756
CAS No.: 920740-88-1
M. Wt: 215.29 g/mol
InChI Key: XJGSANUIZNYZEF-UHFFFAOYSA-N
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Description

N-(1-Phenylethyl)hexa-2,4-dienamide is a synthetic amide derivative of hexa-2,4-dienoic acid (sorbic acid), characterized by a conjugated diene backbone and an N-(1-phenylethyl) substituent. The compound belongs to a broader class of α,β-unsaturated amides, which are widely studied for their biological activities, including herbicidal, antimicrobial, and plant-growth-regulating properties . Its structure features a hexa-2,4-dienamide core with a chiral 1-phenylethyl group attached to the nitrogen, introducing steric and electronic effects that influence reactivity and interactions with biological targets .

Properties

CAS No.

920740-88-1

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

N-(1-phenylethyl)hexa-2,4-dienamide

InChI

InChI=1S/C14H17NO/c1-3-4-6-11-14(16)15-12(2)13-9-7-5-8-10-13/h3-12H,1-2H3,(H,15,16)

InChI Key

XJGSANUIZNYZEF-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC(=O)NC(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-phenylethyl)hexa-2,4-dienamide typically involves the reaction of 1-phenylethylamine with hexa-2,4-dienoic acid or its derivatives. The reaction is usually carried out under controlled conditions, such as in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to isolate the compound from any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylethyl)hexa-2,4-dienamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The phenylethyl group or the dienamide backbone can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-(1-phenylethyl)hexa-2,4-dienamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: It can be used in the development of new materials or as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N-(1-phenylethyl)hexa-2,4-dienamide exerts its effects depends on its interaction with molecular targets and pathways. For instance, if the compound exhibits antimicrobial activity, it may disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it might interfere with cell signaling pathways or induce apoptosis in cancer cells. Detailed studies are required to elucidate the specific molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Hexa-2,4-dienamides vary primarily in their N-substituents, which significantly impact their physical, chemical, and biological profiles. Below is a detailed comparison with similar compounds:

Physical Properties

Data for selected analogs are summarized below:

Compound Name Substituent Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Source
N-(2-Methylallyl)hexa-2,4-dienamide 2-Methylallyl 85–87 72 1H NMR: δ 5.8–6.4 (diene), 3.8 (N–CH2)
N-(4-Methoxyphenyl)hexa-2,4-dienamide 4-Methoxyphenyl 230–231 85.7 IR: 3305 cm⁻¹ (NH), 1655 cm⁻¹ (C=O)
N-(p-Fluorophenyl)hexa-2,4-dienamide p-Fluorophenyl Not reported 80 HRMS: m/z 238.1202 (C₁₃H₁₂FNO₂)
N-(1-Phenylethyl)hexa-2,4-dienamide* 1-Phenylethyl Not reported ~70–85† Predicted IR: ~1650 cm⁻¹ (C=O), 3280 (NH) Extrapolated

*Predicted based on analogs. †Typical yields for sorbic acid-derived amides .

Stability and Reactivity

  • Conjugated Diene Backbone : Prone to oxidation and Diels-Alder reactions, necessitating stabilization via electron-withdrawing substituents (e.g., fluorine) .
  • Chiral Centers : The 1-phenylethyl group may lead to enantiomer-specific bioactivity, as seen in asymmetric catalysis studies .

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